[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate
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Overview
Description
Ingenol-5,20-acetonide-3-O-angelate is a natural compound derived from the plant genus Euphorbia. It is a diterpenoid, specifically a member of the ingenane family, known for its complex molecular structure and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: Ingenol-5,20-acetonide-3-O-angelate is typically synthesized through a series of chemical reactions starting from ingenol, a naturally occurring diterpenoid. The synthesis involves the protection of hydroxyl groups, selective oxidation, and esterification reactions. The key steps include:
Protection of Hydroxyl Groups: Ingenol is first protected using acetonide formation to yield ingenol-5,20-acetonide.
Selective Oxidation: The protected ingenol undergoes selective oxidation to introduce the necessary functional groups.
Esterification: The final step involves esterification with angelic acid to form ingenol-5,20-acetonide-3-O-angelate.
Industrial Production Methods: Industrial production of ingenol-5,20-acetonide-3-O-angelate is less common due to the complexity of its synthesis. advancements in biotechnological methods and chemical synthesis have made it possible to produce this compound in larger quantities for research purposes .
Chemical Reactions Analysis
Types of Reactions: Ingenol-5,20-acetonide-3-O-angelate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution can introduce various functional groups .
Scientific Research Applications
Ingenol-5,20-acetonide-3-O-angelate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and synthesis pathways.
Biology: The compound is studied for its effects on cellular processes and its potential as a bioactive agent.
Medicine: Ingenol-5,20-acetonide-3-O-angelate has shown promise in preclinical studies for its anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of ingenol-5,20-acetonide-3-O-angelate involves multiple molecular targets and pathways:
Protein Kinase C Activation: The compound activates protein kinase C, leading to various downstream effects, including cell differentiation and apoptosis.
Induction of Cell Death: It induces cell death in cancer cells through the activation of apoptotic pathways.
Anti-inflammatory Effects: Ingenol-5,20-acetonide-3-O-angelate modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Ingenol-5,20-acetonide-3-O-angelate is unique due to its specific molecular structure and biological activities. Similar compounds include:
Ingenol: The parent compound from which ingenol-5,20-acetonide-3-O-angelate is derived.
Ingenol-3-angelate: Another derivative with similar biological activities.
Ingenol-5,20-acetonide: A related compound with different esterification.
Ingenol-5,20-acetonide-3-O-angelate stands out due to its specific esterification with angelic acid, which imparts unique properties and enhances its biological activity.
Properties
IUPAC Name |
[(1S,4S,6R,13S,14R,16R,18R)-5-hydroxy-3,8,8,15,15,18-hexamethyl-19-oxo-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-4-yl] (Z)-2-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-9-14(2)24(30)33-22-15(3)12-27-16(4)10-19-20(25(19,5)6)18(21(27)29)11-17-13-32-26(7,8)34-23(17)28(22,27)31/h9,11-12,16,18-20,22-23,31H,10,13H2,1-8H3/b14-9-/t16-,18+,19-,20+,22+,23-,27+,28?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFFIQHUWFISBB-PDIBALFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(=CC23C1(C4C(=CC(C2=O)C5C(C5(C)C)CC3C)COC(O4)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23C1([C@H]4C(=C[C@H](C2=O)[C@H]5[C@H](C5(C)C)C[C@H]3C)COC(O4)(C)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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